5-Chlorobenzothiophene
Overview
Description
5-Chlorobenzothiophene (5-CBT) is a heterocyclic aromatic compound belonging to the class of thiophenes, which are sulfur-containing aromatic compounds. 5-CBT is often used in the synthesis of various other compounds due to its relatively easy synthesis and its ability to react with many different compounds. 5-CBT is also used in the production of drugs, dyes, and other chemicals.
Scientific Research Applications
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Chemical Synthesis
- Benzothiophenes are used in the synthesis of various organic compounds . For instance, a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has been reported . This involves the reaction of aryne intermediates with alkynyl sulfides to form benzothiophenes .
- The method involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure . This synthesis method has good functional group tolerance and versatile C2 functionalizations .
- The results showed that a wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
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Medicinal Chemistry
- Benzothiophenes have diverse applications in medicinal chemistry . They are present in many natural products and have shown antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity .
- The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . One such method involves the intermolecular coupling of aromatic substrates with alkynes .
- The results of these methods have led to the synthesis of functional benzothiophene derivatives, which are highly desirable in medicinal chemistry .
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Electrochemical Synthesis
- Benzothiophenes can be synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .
- The S-migration process was rationalized to lead to the products . Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .
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Therapeutic Applications
- Thiophene and its substituted derivatives, including 5-Chlorobenzothiophene, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science .
- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
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Pharmaceutical Industry
- Thiophene and its substituted derivatives, including 5-Chlorobenzothiophene, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
properties
IUPAC Name |
5-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYURIHMNFPQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461876 | |
Record name | 5-chlorobenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzothiophene | |
CAS RN |
20532-33-6 | |
Record name | 5-Chlorobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20532-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chlorobenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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